molecular formula C18H23N5O2S B2717875 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2034378-16-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2717875
CAS No.: 2034378-16-8
M. Wt: 373.48
InChI Key: XBZCRZCCXGPYET-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound featuring a triazolopyrimidine core linked to a tetramethylbenzenesulfonamide moiety

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized via a cyclization reaction involving 1,2,4-triazole and a suitable pyrimidine precursor under acidic or basic conditions.

    Alkylation: The triazolopyrimidine intermediate is then alkylated with 3-bromopropylamine to introduce the propyl linker.

    Sulfonamide Formation: The final step involves the reaction of the alkylated intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to dihydro derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazolopyrimidine core.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its specific structural features that combine the triazolopyrimidine core with a tetramethylbenzenesulfonamide moiety. This combination enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-12-8-13(2)15(4)17(14(12)3)26(24,25)22-7-5-6-16-9-19-18-20-11-21-23(18)10-16/h8-11,22H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZCRZCCXGPYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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